![molecular formula C10H11N3O3 B1517359 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1105193-64-3](/img/structure/B1517359.png)
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (DMPO) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for many different purposes, including as a reagent in organic synthesis, as a catalyst in various reactions, as a ligand for coordination chemistry, and as a molecular probe in biochemical and physiological studies.
Scientific Research Applications
1,3,4-Oxadiazole N-Mannich Bases Synthesis and Applications
1,3,4-Oxadiazole compounds demonstrate significant chemical versatility. The study by (Al-Wahaibi et al., 2021) detailed the synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their applications. These compounds exhibited broad-spectrum antibacterial activities and potent anti-proliferative activities against various cancer cell lines, highlighting their potential in pharmacological applications.
Innovative Synthesis Methods A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed by (Ramazani & Rezaei, 2010), providing an efficient and catalyst-free approach to creating fully substituted oxadiazole derivatives. This advancement in synthetic chemistry underscores the growing importance of oxadiazoles in various scientific domains.
Biological and Pharmacological Applications
Cholinesterase Inhibition Research by (Pflégr et al., 2022) demonstrated that 1,3,4-oxadiazole derivatives can act as moderate dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurological conditions like dementia. The study provides insight into the structure-activity relationships, paving the way for the design of new therapeutic agents.
Anticancer Activity 1,3,4-Oxadiazole derivatives have shown promising results in cancer therapy. (Polkam et al., 2021) explored derivatives with a 2,5-dimethoxyphenyl substituent and found significant activity against human cancer cells, particularly breast cancer cell lines, signifying the potential of these compounds in anticancer treatments.
Antimicrobial and Antifungal Applications A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activities by (Mohana, 2013). Several compounds exhibited potential activity, comparable to commercial antibiotics. Similarly, (Nimbalkar et al., 2016) synthesized oxadiazole Mannich bases with notable antifungal activity, highlighting their potential as scaffolds for antifungal drug development.
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHNJJFHCPZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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